3-Epi-3-hydroxy-2'-deoxymugineic acid

Iron chelation Phytosiderophore pFe3+ stability

3-Epi-3-hydroxy-2'-deoxymugineic acid (epiHDMA) is a member of the mugineic acid family of phytosiderophores, a class of low-molecular-weight iron(III)-chelating compounds secreted by graminaceous plants under iron deficiency. With the molecular formula C₁₂H₂₀N₂O₈, epiHDMA is characterized by a unique hydroxylation pattern at the C-3 position of the azetidine ring while lacking the 2′-hydroxyl group found in mugineic acid.

Molecular Formula C12H20N2O8
Molecular Weight 320.3 g/mol
Cat. No. B1247247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epi-3-hydroxy-2'-deoxymugineic acid
Molecular FormulaC12H20N2O8
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1C(C(N1CCC(C(=O)O)NCCC(C(=O)O)O)C(=O)O)O
InChIInChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-6(10(17)18)2-4-14-5-8(16)9(14)12(21)22/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)/t6-,7-,8-,9-/m0/s1
InChIKeyUQYFTKWTXJZWBK-JBDRJPRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epi-3-hydroxy-2'-deoxymugineic Acid: A Distinct Hydroxylated Phytosiderophore in the Mugineic Acid Family


3-Epi-3-hydroxy-2'-deoxymugineic acid (epiHDMA) is a member of the mugineic acid family of phytosiderophores, a class of low-molecular-weight iron(III)-chelating compounds secreted by graminaceous plants under iron deficiency [1]. With the molecular formula C₁₂H₂₀N₂O₈, epiHDMA is characterized by a unique hydroxylation pattern at the C-3 position of the azetidine ring while lacking the 2′-hydroxyl group found in mugineic acid [2]. This specific structural configuration places epiHDMA as a critical biosynthetic intermediate between 2′-deoxymugineic acid (DMA) and 3-epihydroxymugineic acid (epiHMA) in the alternative hydroxylation pathway identified in barley [3].

1
Biosynthetic intermediate in alternative DMA → epiHDMA → epiHMA pathway
Genetically mapped to chromosome 7H hydroxylase
2
Distinct hydroxylation pattern: single 3-OH, no 2′-OH
Structurally positioned between DMA and epiHMA
3
Exclusive IDS3 substrate for pathway-independent enzyme assays
Enables IDS3 activity measurement without IDS2 interference

Why Substituting 3-Epi-3-hydroxy-2'-deoxymugineic Acid with Other Mugineic Acids Is Not Scientifically Justified


Mugineic acid family members are not functionally interchangeable due to their distinct hydroxylation patterns, which directly govern iron(III)-chelate stability under acidic rhizosphere conditions [1]. The von Wirén et al. (2000) study demonstrated that pFe³⁺ values—a quantitative measure of iron-binding affinity—increase progressively with each added hydroxyl group across the series DMA (15.01), MA (15.19), and epiHMA (15.60) at pH 7.0 [1]. epiHDMA, bearing a single hydroxyl at the C-3 position, occupies a specific intermediate position in this biosynthetic grid that cannot be replicated by simply selecting DMA (non-hydroxylated) or epiHMA (di-hydroxylated), as each compound exhibits distinct substrate specificity for uptake transporters and downstream enzymatic processing [2].

!
Hydroxylation pattern governs iron-chelate stability; epiHDMA occupies an intermediate stability region that DMA or epiHMA cannot replicate.
!
Transporter recognition and downstream enzymatic processing may differ; substrate specificity for uptake carriers has not been demonstrated across all mugineic acid analogs.
!
Genetic pathway exclusivity: epiHDMA production is chromosome 7H-dependent; MA or other analogs are linked to chromosome 4H, limiting functional interchangeability in genetic studies.

Quantitative Differentiation Evidence for 3-Epi-3-hydroxy-2'-deoxymugineic Acid Against Closest Analogs


Iron(III)-Chelate Stability: Position of epiHDMA Within the Hydroxylation-Dependent pFe³⁺ Gradient

The iron(III)-binding affinity of mugineic acids increases systematically with hydroxylation degree. The von Wirén study reported pFe³⁺ values at pH 7.0 for a three-member series: DMA (non-hydroxylated) = 15.01, MA (one 2′-OH) = 15.19, and epiHMA (3-OH + 2′-OH) = 15.60 [1]. The target compound epiHDMA bears a single 3-OH group without the 2′-OH, structurally positioned for a pFe³⁺ value predicted between 15.01 and 15.19, conferring intermediate acid-stability relative to its analogs. This hydroxylation-driven stability gradient directly impacts iron acquisition efficiency in calcareous soils where rhizosphere pH can drop below 5.0 [1].

Iron(III)-chelate stability
Class-level inference
Predicted pFe³⁺: 15.01–15.19 (single 3-OH)
DMA (0 OH): 15.01; MA (2′-OH): 15.19; epiHMA (2 OH): 15.60 at pH 7.0
Supports intermediate iron-chelate stability context
Class-level inference; direct measurement not reported
Iron chelation Phytosiderophore pFe3+ stability

Biosynthetic Pathway Branching: epiHDMA as the Obligate Intermediate for the Alternative Hydroxylation Route

Barley possesses two genetically distinct hydroxylation pathways leading to epiHMA production. The primary pathway proceeds via DMA → MA → epiHMA (chromosome 4H-dependent). The alternative pathway proceeds via DMA → epiHDMA → epiHMA, dependent on chromosome 7H-encoded hydroxylase activity [1]. Ma et al. (1999) demonstrated that only wheat-barley addition lines carrying chromosome 7H produced epiHDMA, and feeding experiments confirmed that epiHDMA is the direct precursor to epiHMA in this route [1]. This establishes epiHDMA as a genetically distinct and non-redundant intermediate that cannot be bypassed by MA in the 7H pathway.

Biosynthetic pathway exclusivity
Head-to-head
epiHDMA produced exclusively in chromosome 7H addition lines
MA formed via 4H pathway; epiHDMA absent without 7H
Supports genetic dissection of C-3 hydroxylation
Wheat-barley ditelosomic addition line evidence
Biosynthesis Phytosiderophore Barley genetics

Species-Specific Secretion Profile: epiHDMA as a Discriminatory Marker for Perennial Grass Iron Response

Among phytosiderophores, epiHDMA exhibits a restricted species distribution. Ueno et al. (2007) demonstrated that Lolium perenne cv. Tove secretes epiHDMA alongside DMA, whereas Poa pratensis cv. Baron secretes DMA and avenic acid A but not epiHDMA [1]. The secretion amount increased with the progression of iron deficiency, and the compound was rigorously identified by NMR and FAB-MS [1]. This species-specific secretion makes epiHDMA a selective chemical marker for the C-3 hydroxylation capacity in perennial grasses, which DMA cannot substitute.

Species-specific secretion pattern
Head-to-head
epiHDMA detected in L. perenne exudates, absent in P. pratensis
DMA secreted by both species; epiHDMA provides species-level resolution
Enables species-level hydroxylation trait screening
Identified by NMR and FAB-MS under Fe deficiency
Root exudate Iron deficiency Perennial grasses

Enzyme Substrate Specificity: IDS3 Dioxygenase Discriminates epiHDMA as a Cognate Substrate

The IDS3 enzyme (2′-deoxymugineic-acid 2′-dioxygenase, EC 1.14.11.24) catalyzes hydroxylation at the C-2′ position and accepts both DMA and epiHDMA as substrates, converting DMA to MA and epiHDMA to epiHMA [1]. In contrast, IDS2 (mugineic-acid 3-dioxygenase) hydroxylates the C-3 position of MA and DMA [2]. epiHDMA is the unique substrate that allows researchers to assay IDS3 activity independently of the IDS2 pathway, providing a clean experimental system for characterizing this key dioxygenase without pathway cross-talk [1].

Enzyme substrate specificity
Head-to-head
epiHDMA is a substrate for IDS3 but not for IDS2
DMA is a substrate for both; epiHDMA enables IDS3-selective assays
Supports IDS3-selective enzymatic assay development
Recombinant enzyme assay evidence
Dioxygenase IDS3 Substrate specificity

Protonation Resistance: Hydroxyl Group at C-3 Lowers Amino Group pKa Values

Hydroxylation of the phytosiderophore skeleton reduces the pKa values of adjacent amino groups, enhancing resistance to acid-induced protonation and thus preserving iron-chelate integrity in the rhizosphere [1]. The von Wirén study demonstrated that pKa4 decreases progressively: DMA (8.25) > MA (7.78) > epiHMA (7.10). The β-hydroxyl group exerts both inductive electron withdrawal and intramolecular hydrogen bonding, stabilizing the Fe(III) complex [1]. epiHDMA, possessing the C-3 β-hydroxyl but lacking the 2′-hydroxyl, provides a critical structure-activity relationship (SAR) probe to deconvolute the individual contribution of the 3-OH to pKa suppression, which cannot be resolved using MA (which bears the 2′-OH instead) or epiHMA (which bears both hydroxyls).

Protonation resistance (pKa)
Class-level inference
Predicted pKa4 between 7.78 and 8.25 (3-OH only)
DMA: 8.25; MA: 7.78; epiHMA: 7.10; each OH lowers pKa4 by ~0.5–0.7 units
Supports SAR probe for isolated 3-OH contribution
Potentiometric titration; class-level structure–activity inference
pKa Acid stability Intramolecular hydrogen bonding

Optimal Research and Industrial Use Cases for 3-Epi-3-hydroxy-2'-deoxymugineic Acid


Genetic Dissection of the Chromosome 7H Hydroxylation Locus in Cereal Breeding Programs

Barley and wheat breeding programs targeting improved iron acquisition on calcareous soils require precise phenotyping of the chromosome 7H-encoded C-3 hydroxylation trait. epiHDMA serves as the direct biochemical marker for this locus, as demonstrated in wheat-barley ditelosomic addition line studies where epiHDMA production was exclusively dependent on the 7HL chromosome arm [1]. By supplying epiHDMA as an analytical standard, breeders can quantify 7H hydroxylase activity in segregating populations via LC-MS, enabling marker-assisted selection for enhanced phytosiderophore hydroxylation capacity.

Enzymology Studies of IDS3 Dioxygenase for Iron Biofortification Target Validation

IDS3 (2′-deoxymugineic-acid 2′-dioxygenase) is a key enzyme in the mugineic acid biosynthetic pathway and a potential target for genetic engineering of iron-efficient crops [1]. epiHDMA is the only substrate that allows researchers to assay IDS3 activity without interference from the parallel IDS2 pathway. This substrate specificity enables accurate kinetic characterization (Km, kcat) and high-throughput screening of small-molecule modulators, supporting rational biofortification strategies aimed at increasing phytosiderophore secretion in staple crops such as rice and wheat [2].

Structure-Activity Relationship (SAR) Studies for Synthetic Phytosiderophore Development

The development of stable, cost-effective synthetic iron chelators for agricultural fertilization—such as proline-2′-deoxymugineic acid (PDMA)—relies on understanding the incremental contribution of each hydroxyl group to iron-chelate stability [1]. epiHDMA, bearing a single hydroxyl at the C-3 position, is the critical intermediate compound for SAR studies that aim to parse the independent effects of C-3 versus C-2′ hydroxylation on pFe³⁺ and pKa values [2]. This information directly informs the rational design of next-generation iron fertilizer candidates with optimized pH-dependent release profiles for alkaline soils.

Species-Specific Phytosiderophore Profiling in Perennial Grass Ecotype Screening

Not all graminaceous species possess the 7H-encoded C-3 hydroxylation capacity. The presence of epiHDMA in root exudates, as demonstrated for Lolium perenne but not Poa pratensis [1], provides a discriminatory chemical marker for screening perennial grass accessions for this desirable trait. Procurement of authentic epiHDMA standard enables laboratories to establish validated LC-MS/MS methods for high-throughput ecotype screening, accelerating the identification of grass cultivars with superior iron acquisition potential for sustainable pasture and turf management.

Application
Selection Property
Validation Focus
Cereal 7H locus phenotyping
Chromosome 7H-specific hydroxylation marker
7H hydroxylase activity via LC-MS
IDS3 dioxygenase characterization
IDS3-exclusive substrate
Kinetic characterization and modulator screening
Phytosiderophore SAR studies
Isolated C-3 hydroxyl group probe
pFe³⁺ and pKa deconvolution
Perennial grass ecotype screening
Species-discriminatory secretion marker
LC-MS/MS method validation for root exudates
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